molecular formula C18H16F2N4O B5869136 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine

7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5869136
M. Wt: 342.3 g/mol
InChI Key: BWJJDXUSPPOWDG-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, also known as DPP, is a pyrazolopyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. This compound's anti-inflammatory activity is attributed to its ability to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. This compound's inhibition of acetylcholinesterase is believed to be due to its ability to bind to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound's anti-inflammatory activity is attributed to its ability to reduce the production of pro-inflammatory cytokines. Moreover, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine is its potent anticancer activity against a wide range of cancer cell lines. Moreover, this compound's anti-inflammatory and anti-acetylcholinesterase activities make it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine. One of the areas of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Additionally, studies on the toxicity and safety of this compound are needed to assess its suitability as a therapeutic agent.

Synthesis Methods

The synthesis of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde with difluoromethylpyridinium triflate and 1-pyrrolidinecarbonyl chloride in the presence of triethylamine. The reaction proceeds smoothly, and this compound is obtained in good yield.

Scientific Research Applications

7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to be a potent inhibitor of acetylcholinesterase, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c19-16(20)15-10-14(12-6-2-1-3-7-12)22-17-13(11-21-24(15)17)18(25)23-8-4-5-9-23/h1-3,6-7,10-11,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJDXUSPPOWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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